(2Z)-N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Description

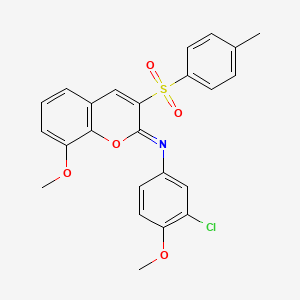

(2Z)-N-(3-Chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine (IUPAC name: Benzenamine, 3-chloro-4-methoxy-N-[8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-1-benzopyran-2-ylidene]) is a chromene-derived imine compound with a molecular formula of C₂₄H₂₀ClNO₅S and a monoisotopic mass of 469.075 g/mol . The structure features:

- A 2H-chromen-2-imine core substituted with a methoxy group at position 6.

- A 4-methylbenzenesulfonyl (tosyl) group at position 3, contributing to electron-withdrawing and steric effects.

- A 3-chloro-4-methoxyphenyl substituent on the imine nitrogen, providing a halogenated aromatic moiety with mixed electronic properties (electron-withdrawing Cl and electron-donating OMe).

Its synthesis likely follows established routes for chromene derivatives, such as Claisen rearrangements or nucleophilic substitutions, as seen in related compounds .

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO5S/c1-15-7-10-18(11-8-15)32(27,28)22-13-16-5-4-6-21(30-3)23(16)31-24(22)26-17-9-12-20(29-2)19(25)14-17/h4-14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSDXQWHRVPLIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2Z)-N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multi-step organic reactions. The synthetic route may include:

Formation of the chromen-2-imine core: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the methoxy and chloro groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(2Z)-N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

(2Z)-N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for studies related to enzyme inhibition or receptor binding.

Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine would depend on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound shares structural homology with other chromene-based imines, differing primarily in the substituents on the aryl group attached to the imine nitrogen. Below are the closest analogs identified:

Table 1: Structural and Molecular Comparison

Electronic and Steric Effects

- Target Compound : The 3-chloro-4-methoxyphenyl group combines a moderately electron-withdrawing Cl atom with an electron-donating methoxy group. This mixed electronic profile may enhance binding to targets requiring both polar and hydrophobic interactions.

- Ethylphenyl Analog () : The ethyl group introduces steric bulk and lipophilicity, which may enhance lipid solubility but reduce binding specificity in polar environments.

Hypothetical Pharmacological Implications

- Chloro-Methoxy Group : The chloro-methoxy combination in the target compound may favor interactions with hydrophobic pockets or halogen-bonding motifs in enzyme active sites, as seen in kinase inhibitors .

- Fluorine Substitution : The difluorophenyl analog’s smaller size and electronegativity could enhance metabolic stability and bioavailability, a common strategy in drug design .

- Ethyl Substitution : Increased lipophilicity may improve blood-brain barrier penetration but could reduce aqueous solubility, limiting its applicability for systemic targets.

Biological Activity

The compound (2Z)-N-(3-chloro-4-methoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a synthetic derivative belonging to the class of chromen-2-imines, which have garnered attention due to their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chromen-2-imine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

1. Antifungal Activity

Recent studies have highlighted the antifungal properties of similar chromen derivatives. For instance, compounds with structural similarities demonstrated significant activity against Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values were reported to be comparable to standard antifungal agents like ketoconazole .

| Compound | MIC (μg/mL) |

|---|---|

| 2e | 1.23 |

| Ketoconazole | Similar |

2. Anticancer Activity

The anticancer potential of related compounds has been investigated against various cancer cell lines, including MCF-7 (breast cancer). The IC50 values for related derivatives indicated significant cytotoxicity, suggesting that the presence of electronegative substituents enhances biological activity through increased lipophilicity and better interaction with cellular targets .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2d | MCF-7 | 148.26 |

| 2e | MCF-7 | 187.66 |

The mechanisms through which these compounds exert their biological effects often involve:

- Inhibition of Enzymatic Activity : Many chromen derivatives inhibit key enzymes involved in fungal cell wall synthesis and cancer cell proliferation.

- Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to active sites of enzymes such as CYP51, which is crucial for fungal sterol biosynthesis .

Case Studies

Several studies have been conducted to evaluate the biological efficacy of chromen derivatives:

- Antifungal Study : A study synthesized and tested a series of thiazol-2(3H)-imine derivatives, revealing that compounds with halogen substitutions exhibited enhanced antifungal activity due to increased electron density on aromatic rings .

- Cytotoxicity Analysis : In vitro tests on NIH/3T3 cell lines showed that certain derivatives had minimal cytotoxic effects at effective concentrations, indicating a selective action towards fungal cells over normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.